molecular formula C13H15N3O4S B7576546 3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid

3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid

Cat. No. B7576546
M. Wt: 309.34 g/mol
InChI Key: UPNWRRDECZSDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid, also known as MPB, is a chemical compound that has been widely used in scientific research due to its unique properties. MPB is a sulfonamide-based inhibitor that has been shown to be effective in a range of biochemical and physiological assays.

Mechanism of Action

The mechanism of action of 3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid involves the inhibition of specific enzymes through the formation of a covalent bond with the active site. The sulfonamide group of 3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid interacts with the zinc ion in the active site of carbonic anhydrases, while the carboxybenzyl group interacts with the histidine residue in the active site of metalloproteases. The inhibition of these enzymes leads to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, angiogenesis, and inflammation. 3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid has also been shown to be effective in the treatment of several diseases, including cancer, osteoporosis, and Alzheimer's disease. 3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid has been shown to have a low toxicity profile, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid has several advantages for lab experiments, including its high potency and specificity for specific enzymes. 3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid is also relatively easy to synthesize and purify, making it readily available for use in research. However, the low yield of 3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid and the potential for off-target effects are limitations that should be considered when using 3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid in lab experiments.

Future Directions

There are several future directions for the use of 3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid in scientific research. One area of research is the development of 3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid as a potential drug candidate for the treatment of cancer, osteoporosis, and Alzheimer's disease. Another area of research is the investigation of the role of specific enzymes in various biological processes using 3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid as a tool. The development of new synthesis methods for 3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid and the optimization of its pharmacokinetic properties are also areas of future research.

Synthesis Methods

The synthesis of 3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid involves several steps, including the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with sulfamoyl chloride and benzylamine, followed by the reaction with 4-carboxybenzaldehyde. The final product is obtained after purification by column chromatography. The yield of 3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid is typically around 50%.

Scientific Research Applications

3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid has been extensively used in scientific research due to its inhibitory effects on several enzymes, including carbonic anhydrases, metalloproteases, and histone deacetylases. 3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid has been shown to be effective in a range of biochemical and physiological assays, including cancer cell proliferation, angiogenesis, and inflammation. 3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid has also been used as a tool to investigate the role of specific enzymes in various biological processes.

properties

IUPAC Name

3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-9-12(6-14-16-9)7-15-21(19,20)8-10-3-2-4-11(5-10)13(17)18/h2-6,15H,7-8H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNWRRDECZSDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNS(=O)(=O)CC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid

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